molecular formula C16H21N3O5S2 B2354634 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(thiazol-2-yl)benzamide CAS No. 391221-53-7

4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(thiazol-2-yl)benzamide

Cat. No. B2354634
CAS RN: 391221-53-7
M. Wt: 399.48
InChI Key: XTMUNMJYOUUFAG-UHFFFAOYSA-N
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Description

4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(thiazol-2-yl)benzamide, also known as BMS-387032, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. This compound belongs to the class of sulfonamide-based inhibitors of cyclin-dependent kinases (CDKs), which are enzymes that play a crucial role in cell cycle regulation and proliferation.

Scientific Research Applications

Synthesis and Biological Activity

  • Compounds related to 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(thiazol-2-yl)benzamide have been synthesized and tested for various biological activities, including analgesic, anti-inflammatory, and antimicrobial activities (Gein et al., 2019).

Antimicrobial Evaluation

  • Derivatives of this compound have shown significant antibacterial and antifungal activities in vitro (Priya et al., 2006).
  • Another study synthesized N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives, confirming their antimicrobial activity (Chawla, 2016).

Antimicrobial Activity and Druglikeness

  • Bis(azolyl)sulfonamidoacetamides, closely related to the target compound, showed antimicrobial activity and were evaluated for their druglikeness properties (P et al., 2021).

Inhibitors of Carbonic Anhydrases

  • Related aromatic sulfonamides have been studied as inhibitors of carbonic anhydrase isoforms, exhibiting nanomolar half maximal inhibitory concentration (Supuran et al., 2013).

Anticancer Activity

  • Co(II) complexes of derivatives of the compound have shown fluorescence properties and in vitro cytotoxicity against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).

Antifungal Agents

Inhibition of Human Carbonic Anhydrase Isoforms

  • Acridine-acetazolamide conjugates related to the compound inhibited carbonic anhydrases, essential for physiological processes (Ulus et al., 2016).

Up-regulators of ATP-binding Cassette Transporter

  • Substituted N-(benzo[d]thiazol-2-yl)benzamide derivatives have been found to induce transcription of genes related to anti-atherosclerotic agents (Shu-yi, 2013).

Synthesis and Antimicrobial Evaluation

  • Novel thiazole derivatives, including benzamide ethers, were synthesized and evaluated for antimicrobial activity, with some compounds showing greater potency than reference drugs (Bikobo et al., 2017).

properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5S2/c1-23-10-8-19(9-11-24-2)26(21,22)14-5-3-13(4-6-14)15(20)18-16-17-7-12-25-16/h3-7,12H,8-11H2,1-2H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMUNMJYOUUFAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide

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